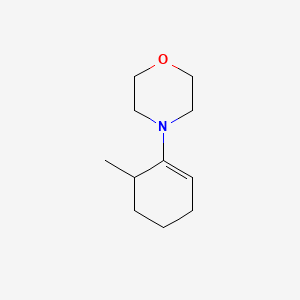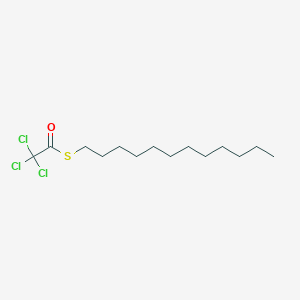
1-Ethoxy-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-methylbutane is an organic compound with the molecular formula C7H16O. It is a type of ether, specifically an ethyl isopentyl ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ether product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3-methylbutane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It can be used in the study of biological pathways involving ethers.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Ethoxy-3-methylbutane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
- Ethyl isopentyl ether
- Ethyl isoamyl ether
- Isopentyl ethyl ether
Comparison: 1-Ethoxy-3-methylbutane is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability under various conditions .
Eigenschaften
CAS-Nummer |
628-04-6 |
|---|---|
Molekularformel |
C7H16O |
Molekulargewicht |
116.20 g/mol |
IUPAC-Name |
1-ethoxy-3-methylbutane |
InChI |
InChI=1S/C7H16O/c1-4-8-6-5-7(2)3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
HQUVLOKKTRUQNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


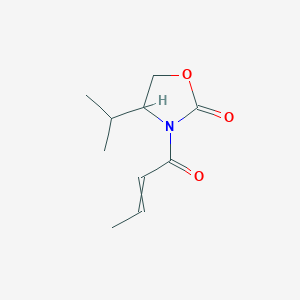
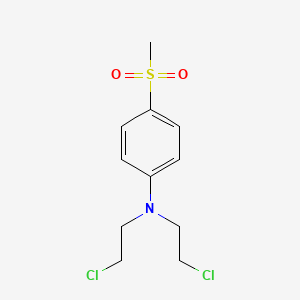
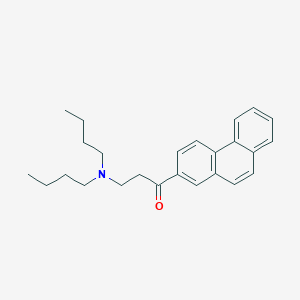
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)
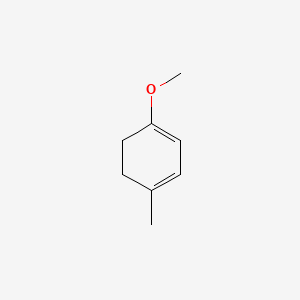
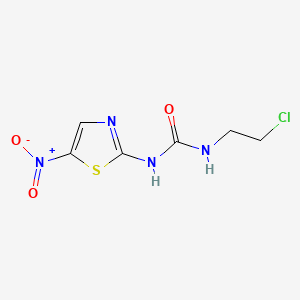
![2,4-Dichloro-1-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14745436.png)
![1,3,7-Trimethyl-8-[7-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)heptyl]purine-2,6-dione](/img/structure/B14745443.png)
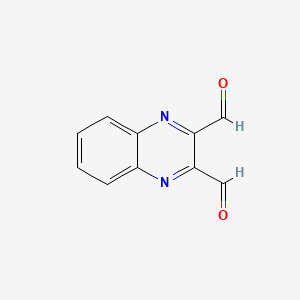
![N-(4-chlorophenyl)-1,3-bis[(4-chlorophenyl)methyl]-2-oxo-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14745445.png)

![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
